2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound notable for its structural complexity, featuring both pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which make it a candidate for various therapeutic applications. Its unique structure allows it to interact with biological systems, potentially influencing various biochemical pathways.
The synthesis of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one typically involves a multi-step organic reaction process:
The molecular formula of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one is , with a molecular weight of approximately 267.29 g/mol. The compound's structural features include:
The InChI key for this compound is QRAWKBUXKXZHKQ-UHFFFAOYSA-N, which can be used to identify it in chemical databases .
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one can undergo several chemical transformations:
These reactions are essential for modifying the compound to enhance its biological activity or tailor it for specific applications.
The mechanism of action for 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one typically involves interaction with specific biological targets such as enzymes or receptors. By binding to active sites or allosteric sites on these targets, the compound may modulate their activity, leading to various physiological effects. The exact pathways depend on the specific applications being investigated .
Key physical properties include:
Chemical properties include:
Relevant data regarding these properties are crucial for understanding how the compound behaves in various environments and applications .
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one has several scientific uses:
The synthesis of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one relies on strategic condensation between functionalized pyrazole and pyrimidinone precursors. A common approach involves the reaction of 5-amino-3-methyl-1H-pyrazole with 2-chloro-6-phenylpyrimidin-4(3H)-one under basic conditions. This nucleophilic aromatic substitution leverages the electron-donating 5-amino group on the pyrazole to enhance nucleophilicity at N1, facilitating displacement of the chlorine atom at C2 of the pyrimidinone ring. Typical solvents include anhydrous DMF or acetonitrile, with triethylamine or potassium carbonate as bases, yielding the target compound in 65–78% efficiency after recrystallization [7] [9].
Alternative routes employ β-enaminones as pyrimidinone precursors. For example, condensation of 5-amino-3-methyl-1H-pyrazole with 3-(dimethylamino)-1-phenylprop-2-en-1-one forms the pyrimidinone core in situ via aza-Michael addition and subsequent cyclodehydration. Microwave irradiation (120°C, 20 min) significantly enhances this reaction’s efficiency, achieving yields >85% compared to conventional heating (60–70%, 6 hours) by accelerating imine formation and reducing side products [1] [6].
Table 1: Comparative Analysis of Synthetic Methods
Method | Conditions | Yield (%) | Reaction Time | Key Advantages |
---|---|---|---|---|
Halide Displacement | K₂CO₃, DMF, 80°C | 65–78 | 8–12 h | High regioselectivity |
β-Enaminone Cyclization | MW, 120°C, pyridine | >85 | 20 min | Rapid, atom-economical |
One-Pot Tandem Reaction | TosOH, toluene, reflux | 70–75 | 6 h | No isolation of intermediates |
Post-functionalization often targets the 5-amino group on the pyrazole moiety. Acylation with anhydrides or acid chlorides in dichloromethane introduces electron-withdrawing groups, which modulate electronic properties without ring opening. However, steric hindrance from the 3-methyl group necessitates careful optimization to avoid N2-regioisomers during derivatization [3] [9].
Regioselective modification of the 6-phenylpyrimidin-4(3H)-one scaffold is critical for diversifying this hybrid heterocycle. The C5 position of the pyrimidinone ring exhibits heightened electrophilicity due to flanking ring nitrogens, enabling Pd-catalyzed cross-couplings. Suzuki-Miyaura reactions using Pd(PPh₃)₄ (2–5 mol%) and arylboronic acids functionalize C5 with electron-deficient aryls (4-CF₃C₆H₄, 4-NCC₆H₄), achieving 70–92% yields while preserving the pyrazole-pyrimidinone linkage. Notably, the 3H-tautomer of the pyrimidinone ring coordinates palladium, necessitating inert atmospheres to prevent oxidation [2] [6].
Copper-catalyzed C–H amination at C5 demonstrates complementary regioselectivity. Employing CuI (10 mol%) and N-fluorobenzenesulfonimide (NFSI) as an aminating agent in DMSO at 100°C introduces primary amino groups with >90% regiochemical fidelity. This approach exploits the inherent acidity of the pyrimidinone N3–H to generate copper-bound intermediates that direct amination to C5, bypassing functionalization of the electron-rich 6-phenyl ring [5] [8].
Table 2: Catalytic Systems for Pyrimidinone Functionalization
Catalyst | Reagent | Position Modified | Yield Range (%) | Regioselectivity |
---|---|---|---|---|
Pd(PPh₃)₄ | Arylboronic acids | C5 of pyrimidinone | 70–92 | >95% C5 vs. C6-phenyl |
CuI/NFSI | — | C5 of pyrimidinone | 80–93 | Exclusive C5 |
FeCl₃/Selectfluor | Alkylamines | C7 of pyrazole | 65–75 | Moderate (∼7:1) |
Solvent polarity profoundly influences regioselectivity in electrophilic substitutions. Protic solvents (e.g., ethanol) promote O-alkylation of the C4-carbonyl, while polar aprotic solvents (DMF, DMSO) favor C5–H functionalization. This tunability enables orthogonal derivatization strategies for generating libraries [3] [5].
SAR analyses reveal that bioactivity profiles of this scaffold are exquisitely sensitive to substituent effects on both rings. The 6-phenyl group is indispensable for kinase binding affinity; replacing it with alkyl groups diminishes Pim-1 kinase inhibition (IC₅₀ >10 μM vs. 0.8 μM for phenyl). Para-substituents on the phenyl ring follow potency trends: electron-withdrawing groups (Cl, CF₃) > H > electron-donating groups (OCH₃), correlating with enhanced π-stacking in hydrophobic enzyme pockets [2] [6].
Modifications to the 5-amino group of the pyrazole moiety significantly modulate physicochemical properties. Acylation (e.g., acetyl, benzoyl) reduces cellular permeability due to increased hydrogen bonding capacity (cLogP decrease by 0.8–1.2 units), whereas sulfonylation (tosyl, mesyl) enhances metabolic stability but may introduce hERG liabilities. Crucially, the 3-methyl group prevents N1–N2 tautomerism, enforcing a planar conformation that optimizes target engagement. Bulky substituents at this position (e.g., isopropyl) reduce CDK2 inhibition by 15-fold due to steric clash [6] [8].
Table 3: SAR Analysis of Key Substituent Effects
Position | Modification | Biological Impact | Physicochemical Change |
---|---|---|---|
6-Phenyl (para) | -H | CDK2 IC₅₀: 5.2 μM | logP: 2.1 |
6-Phenyl (para) | -Cl | CDK2 IC₅₀: 1.8 μM | logP: 2.7 |
6-Phenyl (para) | -OCH₃ | CDK2 IC₅₀: 8.9 μM | logP: 1.9 |
Pyrazole C5-NH₂ | -COCH₃ | Pim-1 IC₅₀: 3.5 μM (vs. 0.8 μM for NH₂) | ΔcLogP: -0.9; PSA: +20 Ų |
Pyrazole C5-NH₂ | -SO₂C₆H₅ | Pim-1 IC₅₀: 2.1 μM; t₁/₂ (human microsomes): ↑2.3x | logD: 1.2 |
Electronic perturbations in the pyrimidinone ring profoundly influence bioactivity. Introducing electron-donating groups at C5 (e.g., methyl) diminishes hydrogen-bond-accepting capacity at C4=O, reducing affinity for ATP-binding sites. Conversely, bromination at C5 enhances halogen bonding with kinase hinge regions, improving selectivity profiles against off-targets [2] [6].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5